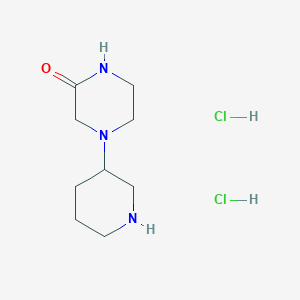

4-(piperidin-3-yl)piperazin-2-one dihydrochloride

描述

4-(piperidin-3-yl)piperazin-2-one dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-3-yl)piperazin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with a suitable piperazinone precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form .

化学反应分析

Types of Reactions

4-(piperidin-3-yl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogenated compounds under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds, bases or acids; reactions may be conducted at room temperature or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to various substituted piperidine derivatives .

科学研究应用

Scientific Research Applications

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride has shown promise in various scientific research domains:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in several areas:

- Antidepressant Activity : It has been studied for its ability to modulate serotonin levels, which may offer benefits in treating mood disorders.

- Antitumor Properties : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Exhibits antibacterial and antifungal properties, positioning it as a candidate for infection treatments.

Neurological Applications

Research indicates that compounds similar to this compound can selectively activate dopamine receptors, which may lead to neuroprotective effects in conditions like Parkinson's disease.

Chemical Synthesis

The compound serves as a building block in the synthesis of complex organic molecules, facilitating the development of new materials and chemical processes.

Anticancer Activity

A study published in a peer-reviewed journal highlighted that certain analogs of piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to established chemotherapeutics like bleomycin. This suggests that structural modifications can lead to improved therapeutic profiles.

Neuroprotective Effects

Research on dopamine receptor agonists demonstrated that compounds similar to this one can selectively activate D3 dopamine receptors, promoting neuroprotection in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This finding indicates potential applications for treating neurodegenerative diseases.

作用机制

The mechanism of action of 4-(piperidin-3-yl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

4-(3-Piperidinyl)morpholine dihydrochloride: Another piperidine derivative with similar structural features.

3-Piperidinyl pyridine derivatives: Known for their potent biological activities.

Uniqueness

4-(piperidin-3-yl)piperazin-2-one dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

4-(Piperidin-3-yl)piperazin-2-one dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article delves into its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 267.17 g/mol. Its structure consists of a piperazine ring substituted with a piperidine moiety, which is significant for its biological interactions.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 267.17 g/mol |

| CAS Number | 1220037-88-6 |

This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors and enzymes. It has shown potential as a serotonin receptor ligand, which may contribute to its effects in mood regulation and anxiety disorders.

Therapeutic Applications

Research indicates that this compound may play a role in:

- Antidepressant Activity : It has been evaluated for its ability to modulate serotonin levels, potentially offering therapeutic benefits in treating depression.

- Antitumor Properties : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Antitumor Activity

A study evaluating various piperazine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The compound's mechanism involved apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Research conducted on the antimicrobial activity of piperazine derivatives highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Neuropharmacological Effects

In neuropharmacological studies, the compound was shown to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE). This inhibition may enhance cholinergic signaling, suggesting potential applications in Alzheimer's disease treatment .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antidepressant | Modulates serotonin levels; potential mood regulation effects |

| Antitumor | Induces apoptosis; effective against breast and lung cancer cell lines |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Neuropharmacological | Inhibits AChE; potential application in Alzheimer's disease |

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(piperidin-3-yl)piperazin-2-one dihydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors such as piperidine and hydrazine derivatives under controlled conditions. For example, highlights cyclization steps using hydrazine to introduce pyrazole rings, while emphasizes the use of piperidine precursors in anhydrous solvents (e.g., dichloromethane) with catalysts like sodium hydroxide. To optimize purity:

- Employ column chromatography (silica gel, methanol/ethyl acetate gradient) for intermediate purification .

- Use recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt .

- Monitor reactions via thin-layer chromatography (TLC) or HPLC to track byproduct formation .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Safety protocols from multiple SDS () recommend:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if ventilation is inadequate .

- Storage: Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal: Neutralize with 1M sodium bicarbonate before incineration to avoid releasing toxic HCl fumes .

Q. What physicochemical properties are critical for characterizing this compound?

Methodological Answer: Key properties include:

- Solubility: Test in polar solvents (water, DMSO) via gravimetric analysis; the dihydrochloride salt typically exhibits >50 mg/mL solubility in water .

- Melting Point: Determine via differential scanning calorimetry (DSC); literature values for similar piperazine derivatives range from 200–250°C .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via NMR or LC-MS for hydrolytic or oxidative decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Reproducibility Checks: Replicate assays using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Impurity Profiling: Use HPLC-MS (C18 column, 0.1% formic acid gradient) to identify and quantify byproducts (e.g., unreacted piperidine or hydrazine derivatives) .

- Dose-Response Calibration: Perform EC50/IC50 curves in triplicate to account for batch-to-batch variability .

Q. What advanced analytical techniques are suitable for studying its metabolic stability?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and NADPH cofactor; quantify parent compound depletion via LC-MS/MS .

- Isotope-Labeling: Synthesize a deuterated analog to track metabolic pathways using high-resolution mass spectrometry (HRMS) .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Q. How can structural modifications enhance its selectivity for target receptors?

Methodological Answer: Structure-activity relationship (SAR) studies guided by computational modeling are critical:

- Docking Simulations: Use Schrödinger Suite or AutoDock to predict binding affinities for receptors like 5-HT1A or dopamine D2 .

- Functional Group Substitution: Replace the piperazine ring with morpholine (improves solubility) or introduce halogen substituents (enhances lipophilicity) .

- Pharmacokinetic Profiling: Compare logP (octanol/water) and plasma protein binding (%PPB) of derivatives to optimize bioavailability .

属性

IUPAC Name |

4-piperidin-3-ylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPPMBOWFYQBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。